molecular formula C12H9NO2 B11900926 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid CAS No. 13848-02-7

1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid

Katalognummer: B11900926
CAS-Nummer: 13848-02-7
Molekulargewicht: 199.20 g/mol
InChI-Schlüssel: QBGRWXWOIKYZHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid: is a heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid typically involves cycloaddition reactions. For instance, the reaction of 4-methoxy- or 4-acetoxy-pyridin-2(1H)-one with ethylene can yield the desired compound . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the fused ring system.

Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid is unique due to its fused cyclobutane and quinoline rings, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for developing new materials and exploring novel biological activities.

Eigenschaften

CAS-Nummer

13848-02-7

Molekularformel

C12H9NO2

Molekulargewicht

199.20 g/mol

IUPAC-Name

1,2-dihydrocyclobuta[b]quinoline-8-carboxylic acid

InChI

InChI=1S/C12H9NO2/c14-12(15)11-7-3-1-2-4-9(7)13-10-6-5-8(10)11/h1-4H,5-6H2,(H,14,15)

InChI-Schlüssel

QBGRWXWOIKYZHB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=NC3=CC=CC=C3C(=C21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.